Azelaic dihydrazide

概要

説明

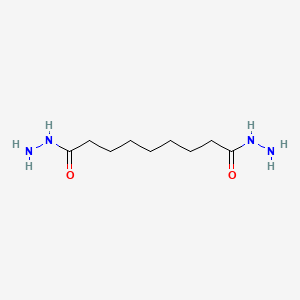

. It is a derivative of nonanedioic acid and is characterized by the presence of two hydrazide groups. This compound is known for its applications in various fields, including corrosion inhibition, pharmaceuticals, and materials science.

準備方法

Synthetic Routes and Reaction Conditions: Azelaic dihydrazide can be synthesized through the reaction of nonanedioic acid with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dihydrazide product .

Industrial Production Methods: In industrial settings, the production of nonanedihydrazide may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include purification steps such as recrystallization to obtain the desired product with high purity .

化学反応の分析

Reaction Scheme:

Key Data :

Coordination Chemistry with Metal Ions

This compound acts as a ditopic ligand, forming complexes with transition metals like Mn(II) and Ni(II) .

Stability Constants (Log β) in Aqueous Medium :

| Metal Ion | Species Formed | Log β (30°C) |

|---|---|---|

| Mn(II) | [MnL]²⁺ | 4.82 |

| Ni(II) | [NiL]²⁺ | 6.15 |

| Mn(II) | [MnL₂]²⁺ | 8.94 |

| Ni(II) | [NiLH₋₂] (enolic) | 10.28 |

Binding Modes :

- Neutral Bidentate : Coordinates via carbonyl oxygen and amino nitrogen .

- Enolic Tetradentate : Forms deprotonated complexes in basic media .

Corrosion Inhibition Mechanisms

This compound adsorbs on mild steel surfaces in acidic environments, forming a protective layer .

Electrochemical Performance (1 M HCl) :

| Inhibitor Concentration (M) | Inhibition Efficiency (%) | Adsorption Energy (kJ/mol) |

|---|---|---|

| 5 × 10⁻³ | 93 | -37.2 (Langmuir isotherm) |

| 1 × 10⁻³ | 78 | -34.1 |

Key Findings :

- Mixed-Type Inhibition : Suppresses both anodic and cathodic reactions .

- Thermodynamics : ΔG°ads = -37.2 kJ/mol (physisorption-dominated) .

- DFT/MD Simulations : High HOMO density (−6.12 eV) on hydrazide groups enhances electron donation to Fe surfaces .

Derivatization Reactions

This compound reacts with acylating agents to form functional derivatives:

Example: N,N-Bis(benzoyl) Azelaic Acid Dihydrazide :

Application : Crosslinking agent in water-based emulsions .

Decomposition and Stability

科学的研究の応用

Applications in Materials Science

1. Polymer Production:

Azelaic dihydrazide is utilized as a curing agent for epoxy resins and as a chain extender for polyurethanes. Its ability to form linear polymers makes it valuable in producing heat and flame-resistant fibers, films, and coatings .

2. Photographic Film Stabilizers:

The compound has been employed as a stabilizer in photographic films, enhancing their durability and performance .

3. Crosslinking Agents:

In acrylic formulations, this compound serves as an effective crosslinking agent, improving the mechanical properties of the resulting materials .

Corrosion Inhibition

This compound has gained attention as an environmentally friendly corrosion inhibitor for mild steel in acidic environments. Studies demonstrate its effectiveness through various electrochemical techniques:

- Inhibition Efficiency: Research indicates that this compound can achieve up to 93% inhibition efficiency at optimal concentrations .

- Mechanism of Action: The compound acts as a mixed-type inhibitor, adsorbing onto the metal surface and forming a protective layer that reduces corrosion rates .

Table 1: Corrosion Inhibition Performance

| Concentration (M) | Inhibition Efficiency (%) |

|---|---|

| 0.01 | 45 |

| 0.05 | 75 |

| 0.1 | 85 |

| 0.5 | 93 |

Biomedical Applications

1. Dermatological Uses:

this compound exhibits several biological activities that make it suitable for dermatological applications:

- Antibacterial Properties: It demonstrates significant antibacterial activity, making it effective against various skin pathogens.

- Anti-inflammatory Effects: The compound has shown potential in reducing inflammation associated with skin conditions such as acne and rosacea .

2. Clinical Studies:

Clinical trials have highlighted the efficacy of this compound in treating papulopustular rosacea. A study involving a 15% gel formulation indicated substantial reductions in inflammatory lesions and erythema after treatment .

Table 2: Clinical Efficacy of this compound Gel

| Study Phase | Treatment Duration | Reduction in Lesions (%) | Patient Satisfaction (%) |

|---|---|---|---|

| Phase 1 | 12 weeks | 75% | 90% |

| Phase 2 | 24 weeks | Sustained improvement | 85% |

Case Studies

Case Study 1: Corrosion Inhibition in Industrial Applications

A study conducted on the application of this compound as a corrosion inhibitor for mild steel in hydrochloric acid demonstrated its effectiveness through electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization techniques. The results indicated significant protection against corrosion, suggesting its potential use in industrial settings where metal degradation is a concern .

Case Study 2: Dermatological Efficacy

In a multicenter trial involving patients with moderate to severe rosacea, treatment with this compound gel resulted in marked improvements in skin condition, with minimal side effects reported. This highlights its dual role as both an effective treatment and a well-tolerated option for patients .

作用機序

The mechanism of action of nonanedihydrazide involves its adsorption onto surfaces, such as mild steel, to form a protective layer that inhibits corrosion. This adsorption follows Langmuir’s isotherm model and involves chemical adsorption processes . The compound’s effectiveness as a corrosion inhibitor is attributed to its ability to form stable complexes with metal surfaces, thereby preventing oxidative degradation .

類似化合物との比較

- Azelaic Dihydrazide

- Heptane-1,7-dicarbohydrazide

- Adipic Dihydrazide

Comparison: this compound is unique due to its specific molecular structure, which provides distinct properties such as high corrosion inhibition efficiency and versatility in synthetic applications . Compared to similar compounds, nonanedihydrazide exhibits superior performance in forming stable protective layers on metal surfaces .

生物活性

Azelaic dihydrazide (ADH) is a derivative of azelaic acid, which has garnered attention for its diverse biological activities, particularly in the fields of corrosion inhibition and potential therapeutic applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Synthesis and Characterization

This compound is synthesized through the reaction of azelaic acid with hydrazine hydrate. The synthesis typically involves refluxing azelaic acid with methanol in the presence of sulfuric acid, followed by hydrazine treatment. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry confirm the chemical structure of ADH.

Corrosion Inhibition Properties

One of the most notable applications of this compound is its use as a corrosion inhibitor for mild steel in acidic environments. Studies have demonstrated that ADH exhibits significant corrosion inhibition efficiency, making it an eco-friendly alternative to traditional inhibitors.

Inhibition Efficiency

The inhibition efficiency of this compound has been quantified through various electrochemical methods. The results indicate that:

- Maximum Inhibition Efficiency : Up to 93% at a concentration of 5 × 10^-3 M.

- Type of Inhibitor : this compound acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions.

- Adsorption Isotherm : The adsorption of ADH on mild steel surfaces follows Langmuir's adsorption isotherm, suggesting a monolayer coverage on the metal surface.

Table 1: Corrosion Inhibition Performance of this compound

| Parameter | Value |

|---|---|

| Maximum Inhibition Efficiency | 93% at 5 × 10^-3 M |

| Type of Inhibitor | Mixed-type |

| Adsorption Isotherm | Langmuir |

| Temperature Range for Study | 30-60 °C |

The mechanism by which this compound inhibits corrosion involves several factors:

- Molecular Interactions : Density Functional Theory (DFT) calculations and molecular dynamics simulations reveal strong interactions between ADH and iron surfaces, indicating effective adsorption that prevents corrosive particle movement.

- Chemical Potential : The binding energies and electron transfer characteristics suggest that ADH forms stable complexes with iron, enhancing its protective capabilities.

Biological Activity and Therapeutic Potential

Beyond its application in corrosion science, this compound may also possess therapeutic properties. Although research is limited, preliminary studies suggest potential anti-cancer effects similar to those observed with azelaic acid.

Case Study: Antitumor Activity

A study exploring the effects of azelaic acid on acute myeloid leukemia (AML) cells indicated that compounds related to azelaic acid exhibit significant cytotoxicity and induce apoptosis in cancer cells. While specific studies on this compound are sparse, its structural similarity to azelaic acid suggests potential for similar biological activity.

特性

IUPAC Name |

nonanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N4O2/c10-12-8(14)6-4-2-1-3-5-7-9(15)13-11/h1-7,10-11H2,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLFGLCGZUVIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)NN)CCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884029 | |

| Record name | Nonanedioic acid, 1,9-dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4080-95-9 | |

| Record name | Azelaic dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4080-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanedioic acid, 1,9-dihydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004080959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azelaic dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanedioic acid, 1,9-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanedioic acid, 1,9-dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azelaohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Nonanedihdrazide interact with the mild steel surface to inhibit corrosion in hydrochloric acid?

A1: While the abstract provided doesn't delve into the specific interaction mechanism, the research likely investigates how Nonanedihdrazide, a nonanedioic acid derivative, adsorbs onto the mild steel surface. [] This adsorption creates a protective layer that hinders the corrosive hydrochloric acid from reaching the metal, thus inhibiting the corrosion process. The study likely explores the nature of this adsorption (physisorption or chemisorption) and its effectiveness under various conditions.

Q2: What theoretical methods were employed to complement the experimental findings on Nonanedihdrazide's corrosion inhibition properties?

A2: Although the abstract doesn't specify the exact theoretical methods used, the research likely employs computational chemistry techniques. [] These might include molecular dynamics simulations to understand the interaction between Nonanedihdrazide and the metal surface at a molecular level, or density functional theory (DFT) calculations to investigate the electronic properties of Nonanedihdrazide and its influence on the adsorption process. These theoretical studies help in understanding the experimental observations and in designing more effective corrosion inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。